molecular formula C17H10IN3OS2 B2481694 N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide CAS No. 850903-27-4

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2481694
CAS No.: 850903-27-4
M. Wt: 463.31
InChI Key: SMPIKXKGAUSBHR-UHFFFAOYSA-N
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Description

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a complex organic compound that features both thiazole and benzothiazole rings. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active molecules. The presence of an iodophenyl group further enhances its potential for diverse chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The use of robust catalysts and optimized reaction conditions is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiazole and benzothiazole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The iodophenyl group allows for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole and benzothiazole rings can interact with enzymes and receptors, modulating their activity. The iodophenyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is unique due to the combination of thiazole and benzothiazole rings with an iodophenyl group. This structure provides a versatile platform for chemical modifications and enhances its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10IN3OS2/c18-12-4-1-10(2-5-12)14-8-23-17(20-14)21-16(22)11-3-6-13-15(7-11)24-9-19-13/h1-9H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPIKXKGAUSBHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10IN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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